1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, an imidazo[1,2-a]pyridin-2-yl moiety, and a piperazin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridin-2-yl core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Scientific Research Applications
1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule in drug discovery and development.
Medicine: The compound may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one stands out due to its unique structure and potential applications. Similar compounds include other imidazo[1,2-a]pyridine derivatives and benzyl-substituted piperazines. These compounds may share some properties but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
1-benzyl-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19-15-21(10-11-23(19)12-16-6-2-1-3-7-16)13-17-14-22-9-5-4-8-18(22)20-17/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMICSFVTLVFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN3C=CC=CC3=N2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.